Harmol

Übersicht

Beschreibung

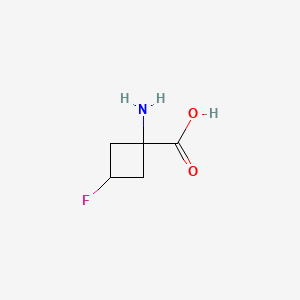

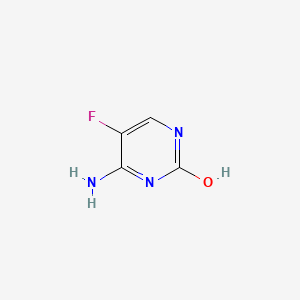

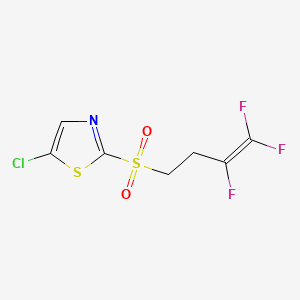

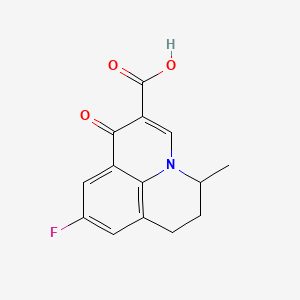

Harmol ist eine chemische Verbindung, die als β-Carbolinalkaloid klassifiziert wird. Es wird im menschlichen Körper durch O-Demethylierung von Harmin gebildet . This compound hat die chemische Formel C12H10N2O und eine molare Masse von 198,225 g·mol−1 . Es ist bekannt für seine verschiedenen biologischen Aktivitäten und wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen untersucht.

Wissenschaftliche Forschungsanwendungen

Harmol has a wide range of scientific research applications:

Chemistry: This compound is used as a fluorescent probe in the study of DNA interactions.

Biology: This compound has been shown to induce autophagy and apoptosis in various cancer cell lines.

Medicine: This compound has potential therapeutic applications in the treatment of Parkinson’s disease, herpes simplex virus-induced keratitis, and other diseases

Wirkmechanismus

Target of Action

Harmol, a β-carboline alkaloid , primarily targets Monoamine Oxidase B (MAO-B) and GABA-A receptors . These targets play significant roles in various physiological processes. MAO-B is an enzyme involved in the breakdown of neurotransmitters such as dopamine, while GABA-A receptors are crucial for inhibitory neurotransmission in the brain.

Mode of Action

This compound interacts with its targets by modulating their activity. It acts as an inhibitor of MAO-B , preventing the breakdown of certain neurotransmitters and thereby increasing their availability. Simultaneously, it modulates the GABA-A receptors , which can influence neuronal excitability and potentially contribute to its pharmacological effects.

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to induce a transient mitochondrial depolarization, a strong mitophagy response, and the AMPK compensatory pathway . These changes can lead to improvements in mitochondrial function and metabolic parameters . Furthermore, this compound’s action on MAO-B and GABA-A receptors can influence neurotransmission pathways, potentially contributing to its observed pharmacological effects .

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, it’s known that this compound, like its derivative harmine, has low bioavailability . This could limit its clinical use.

Result of Action

At the molecular and cellular level, this compound has been shown to reduce α-synuclein via the autophagy-lysosome pathway (ALP) in a dose- and time-dependent manner . It also promotes the translocation of Transcription Factor EB (TFEB) into the nucleus, accompanying the restoration of autophagic flux and lysosomal biogenesis . These actions can lead to reduced levels of α-synuclein, a protein implicated in neurodegenerative disorders like Parkinson’s disease .

Action Environment

The action, efficacy, and stability of this compound, like many other alkaloids, can be influenced by various environmental factors. These include abiotic stress, potentially toxic element-induced stress, stress caused by salinity, heat, drought, reactive oxygen species, and free radicals, and nutrient scarcity . .

Vorbereitungsmethoden

Harmol kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Thermolyse von substituierten 4-Aryl-3-Azidopyridinen . Ein weiteres Verfahren umfasst die Pictet-Spengler-Reaktion unter Verwendung von Tryptophan und seinen Derivaten . Industrielle Produktionsverfahren beinhalten oft die Extraktion von this compound aus Pflanzen wie Peganum harmala, die eine reiche Quelle für β-Carbolinalkaloide sind .

Analyse Chemischer Reaktionen

Harmol durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: This compound kann oxidiert werden, um Harmin und andere Derivate zu bilden.

Reduktion: This compound kann reduziert werden, um Dihydrothis compound zu bilden.

Substitution: This compound kann eine Aminomethylierung eingehen, um 8-Aminomethyl-Derivate zu bilden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumdichromat (K2Cr2O7) und Reduktionsmittel wie Natriumborhydrid (NaBH4) . Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind Harmin, Dihydrothis compound und verschiedene Aminomethyl-Derivate .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: This compound wird als fluoreszierende Sonde in der Untersuchung von DNA-Interaktionen verwendet.

Medizin: This compound hat potenzielle therapeutische Anwendungen bei der Behandlung der Parkinson-Krankheit, Herpes-simplex-Virus-induzierter Keratitis und anderer Krankheiten

Wirkmechanismus

This compound entfaltet seine Wirkung über verschiedene molekulare Zielstrukturen und Signalwege. Es wurde gezeigt, dass es den Autophagie-Lysosomen-Signalweg (ALP) über die AMPK-mTOR-TFEB-Achse aktiviert . This compound hemmt auch die Haspin-Kinase und induziert Apoptose durch Aktivierung von Caspase-8 . Darüber hinaus wurde gezeigt, dass this compound die Replikation des Herpes-simplex-Virus hemmt, indem es die virale Nachkommenproduktion reduziert .

Vergleich Mit ähnlichen Verbindungen

Harmol ähnelt anderen β-Carbolinalkaloiden wie Harmin, Harmalin und Harmalol. This compound ist einzigartig in seiner Fähigkeit, Autophagie und Apoptose in Krebszellen zu induzieren, ohne signifikante Toxizität zu verursachen . Harmin und Harmalin hingegen werden häufiger wegen ihrer psychoaktiven Eigenschaften verwendet . Harmalol ist bekannt für seine antiviralen und antibakteriellen Aktivitäten .

Ähnliche Verbindungen

- Harmin

- Harmalin

- Harmalol

This compound zeichnet sich durch seine einzigartige Kombination aus biologischen Aktivitäten und seinen potenziellen therapeutischen Anwendungen bei verschiedenen Krankheiten aus.

Eigenschaften

IUPAC Name |

1-methyl-2,9-dihydropyrido[3,4-b]indol-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12/h2-6,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBBJNGFCXDOYMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C3C=CC(=O)C=C3N2)C=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40580-83-4 (hydrochloride) | |

| Record name | Harmol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10876697, DTXSID10960989 | |

| Record name | HARMOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10876697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-2,9-dihydro-7H-pyrido[3,4-b]indol-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-03-6, 40580-83-4 | |

| Record name | Harmol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Harmol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HARMOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10876697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-2,9-dihydro-7H-pyrido[3,4-b]indol-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10960989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Harmol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HARMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PQ075MCA6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.